N-hydroxyquinoline-8-sulfonamide
Description
Properties
CAS No. |
158729-32-9 |
|---|---|
Molecular Formula |
C9H8N2O3S |
Molecular Weight |
224.24 g/mol |
IUPAC Name |
N-hydroxyquinoline-8-sulfonamide |
InChI |
InChI=1S/C9H8N2O3S/c12-11-15(13,14)8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11-12H |
InChI Key |
JFTDZIDCQPHSCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NO)N=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Hydroxyquinoline Sulfonamide Derivatives
Synthesis of Key Intermediates
The foundation for the synthesis of 8-hydroxyquinoline (B1678124) sulfonamides lies in the preparation of reactive sulfonyl chloride intermediates. These precursors are then coupled with various amines to form the desired sulfonamide products.
Derivatization of 8-Hydroxyquinoline to Sulfonyl Chlorides
The direct sulfonation of 8-hydroxyquinoline is a common and straightforward method for producing 8-hydroxyquinoline-5-sulfonyl chloride. This reaction typically involves treating 8-hydroxyquinoline with chlorosulfonic acid. nih.gov To manage the reactivity and optimize the yield, the reaction is often conducted at low temperatures, for instance, in an ice bath. nih.gov The mixture is then typically stirred at room temperature for an extended period, such as 24 hours, to ensure the completion of the reaction. nih.gov The resulting 8-hydroxyquinoline-5-sulfonyl chloride is a crucial intermediate for further derivatization.
A variation of this intermediate is 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride. This compound is synthesized from 8-hydroxy-7-iodoquinoline-5-sulfonic acid by reacting it with chlorosulfonic acid at room temperature. researchgate.net The introduction of an iodine atom at the 7-position offers another point for chemical modification, expanding the diversity of potential derivatives. The precursor, 8-hydroxy-7-iodoquinoline-5-sulfonic acid, can be prepared through the iodination of 8-hydroxyquinoline. chemicalbook.comsigmaaldrich.com
Precursor Sulfonation Reactions
An alternative route to obtaining the 8-hydroxyquinoline core involves the sulfonation of quinoline (B57606) itself to produce 8-sulfoquinoline. google.comoup.com This process can be achieved by heating quinoline with fuming sulfuric acid. google.compatsnap.com For instance, one method describes adding quinoline to fuming sulfuric acid and heating the mixture to between 90-110°C for 3 hours. google.com Another protocol suggests sulfonating quinoline with 50% oleum (B3057394) at 140°C for 2 hours, achieving a yield of 80.3%. oup.com The resulting 8-sulfoquinoline can then be converted to 8-hydroxyquinoline through alkali fusion, which involves heating with sodium hydroxide. google.comoup.com
O-Methylation Strategies for Modified Sulfonyl Chloride Precursors
To create further structural variations and potentially alter the biological properties of the final compounds, the hydroxyl group of 8-hydroxyquinoline can be protected or modified prior to sulfonation. A common strategy is O-methylation, which involves reacting 8-hydroxyquinoline with a methylating agent like methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. nih.govnnpub.org This reaction yields 8-methoxyquinoline (B1362559). nih.govnnpub.org
The subsequent sulfonation of 8-methoxyquinoline with chlorosulfonic acid produces 8-methoxyquinoline-5-sulfonyl chloride. nih.govscbt.comuni.lubldpharm.com This methoxy-protected intermediate can then be used in coupling reactions with various amines to generate a different class of sulfonamide derivatives. nih.gov The presence of the methoxy (B1213986) group can influence the reactivity and stability of the molecule.
Formation of Sulfonamide Linkages
With the sulfonyl chloride intermediates in hand, the next critical step is the formation of the sulfonamide bond. This is typically achieved through coupling reactions with a wide array of amines.
Coupling Reactions of Sulfonyl Chlorides with Various Amines
The reaction of 8-hydroxyquinoline-5-sulfonyl chloride or its derivatives with primary or secondary amines is a fundamental method for creating the sulfonamide linkage. libretexts.org These reactions are generally carried out in an anhydrous solvent, such as acetonitrile, often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. nih.gov
A diverse range of amines can be employed in these coupling reactions, leading to a wide variety of sulfonamide derivatives. This includes:
Aliphatic amines
Aromatic amines researchgate.net
Acetylene-containing amines nih.gov
Secondary amines researchgate.net
Glycine researchgate.net
For example, the reaction of 8-hydroxyquinoline-5-sulfonyl chloride with amines containing an acetylene (B1199291) moiety has been used to prepare a series of 8-hydroxyquinoline-5-sulfonamides. nih.gov Similarly, 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride has been successfully coupled with various secondary and aromatic amines, as well as glycine. researchgate.net
Diazotization-Coupling Reactions for Azo-Sulfonamide Hybrids
Azo-sulfonamide hybrids represent another class of derivatives. The synthesis of these compounds involves a diazotization-coupling reaction. derpharmachemica.comwikipedia.org This process typically begins with the diazotization of an aromatic amine, such as para-methylaniline, using sodium nitrite (B80452) and hydrochloric acid at low temperatures (0°C) to form a diazonium salt. derpharmachemica.com
This diazonium salt then undergoes a coupling reaction with a substituted 8-hydroxyquinoline derivative. derpharmachemica.com The coupling occurs via an electrophilic aromatic substitution, where the diazonium cation acts as the electrophile and the activated 8-hydroxyquinoline ring is the nucleophile. wikipedia.orgyoutube.com This reaction leads to the formation of an azo bridge (-N=N-) connecting the two aromatic systems, resulting in brightly colored azo dyes. derpharmachemica.comwikipedia.org The reaction is often carried out at a specific pH to facilitate the coupling. wikipedia.org
Amide Coupling and O-Alkylation Strategies for Quinoline Carboxamide Derivatives
The synthesis of quinoline carboxamide derivatives often involves the formation of an amide bond, a robust linkage critical to the structure of many biologically relevant molecules. Amide functional groups are inherently stable due to the delocalization of the nitrogen lone pair with the carbonyl bond, making their synthesis a key focus in organic chemistry. acs.org
A common strategy begins with a quinoline carboxylic acid. For instance, quinoline-6-carboxylic acid can be converted to its more reactive acyl chloride intermediate by refluxing with thionyl chloride. This intermediate then readily reacts with an appropriate amine, such as 2-aminophenol, in the presence of a base like potassium carbonate to form the desired N-substituted quinoline-6-carboxamide (B1312354) derivative. nih.gov An alternative approach for amide bond formation involves using coupling agents. A solution of quinoline-4-carboxylic acid can be treated with 1-hydroxybenzotriazole (B26582) (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of triethylamine (Et₃N). This mixture activates the carboxylic acid, allowing for the subsequent addition of an aniline (B41778) to form the N,2-diphenylquinoline-4-carboxamide. nih.gov
The general principle of amide formation from a carboxylic acid and an amine often requires conditions to overcome the initial acid-base reaction between the two components. Heating is a common method to drive off water and push the equilibrium towards the amide product. youtube.com When starting with more reactive carboxylic acid derivatives like acid chlorides, the reaction with ammonia (B1221849) or a primary/secondary amine proceeds more readily. However, this reaction produces hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. To counter this, two equivalents of the amine or an alternative non-nucleophilic base are typically used. youtube.com
O-alkylation is another key strategy employed in modifying quinoline scaffolds. This process typically involves the reaction of a hydroxyl group on the quinoline ring with an alkylating agent. For example, the hydroxyl group of 8-hydroxyquinolines can be propargylated using propargyl bromide in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). tandfonline.com This introduces an alkyne functional group, which can be used for further modifications, such as click chemistry.
Table 1: Amide Coupling Reactions for Quinoline Carboxamides
| Starting Material | Reagents | Product Type | Reference |
| Quinoline-6-carboxylic acid | 1. Thionyl Chloride, Toluene2. 2-Aminophenol, K₂CO₃, Acetone | Quinoline-6-carboxamide derivative | nih.gov |
| Quinoline-4-carboxylic acid | HOBT, EDCI, Et₃N, Anilines | N,2-diphenylquinoline-4-carboxamide | nih.gov |
Microwave-Assisted Synthesis Approaches
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green technology that often leads to significant reductions in reaction times, improved yields, and enhanced product purity compared to conventional heating methods. benthamdirect.comacs.org This technique is particularly effective for the synthesis of heterocyclic compounds like quinoline derivatives. benthamdirect.com
One application of microwave energy is in the cyclization step of quinoline synthesis. For example, 5-(phenylaminomethylene) meldrum's acids can be efficiently cyclized to form 6-substituted 4-hydroxyquinolines by microwave irradiation at 250 °C for just 10-15 minutes in diphenyl ether. nih.gov This rapid, high-temperature reaction is difficult to achieve with conventional heating.
Microwave irradiation is also highly effective for synthesizing sulfonamide derivatives. For instance, a series of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamides were synthesized for the first time using this method. The process involves the reaction of a suitable chalcone (B49325) derivative with para-hydrazinobenzenesulfonamide hydrochloride in ethanol (B145695). The mixture is irradiated for 7 minutes at 200 °C, leading to the desired pyrazoline-sulfonamide products. nih.gov
Furthermore, microwave assistance facilitates multi-component reactions for creating complex quinoline hybrids. A one-pot, three-component reaction between a 3-formyl-quinoline, a primary heterocyclic amine (like aminopyrimidine or 5-aminopyrazole), and a cyclic 1,3-diketone can be performed in DMF under microwave irradiation. This catalyst-free method, conducted at 125–135 °C for 8–20 minutes, efficiently produces novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines that are fused with a quinoline system. acs.org
Table 2: Examples of Microwave-Assisted Synthesis of Quinoline Derivatives
| Reaction Type | Reactants | Conditions | Product | Reference |
| Cyclization | 5-(phenylaminomethylene) meldrum's acids | Diphenyl ether, 250 °C, 10–15 min | 6-Substituted 4-hydroxyquinolines | nih.gov |
| Sulfonamide Synthesis | Chalcone, p-hydrazinobenzenesulfonamide | Ethanol, 200 °C, 7 min, 300W | Pyrazoline-sulfonamide derivatives | nih.gov |
| Three-Component Reaction | Formyl-quinoline, Aminopyrimidine, Diketone | DMF, 125-135 °C, 8-20 min, 250W | Dihydropyrido[2,3-d]pyrimidines | acs.org |
Construction of Hybrid Molecular Systems
Molecular hybridization, which involves covalently linking two or more pharmacophores, is a prominent strategy for creating novel molecules with potentially enhanced or synergistic properties. mdpi.com This approach has been widely applied to the quinoline scaffold, leading to the development of quinoline-1,2,3-triazole hybrids and Schiff base derivatives.
Quinoline-1,2,3-Triazole Hybrids
A highly efficient and reliable method for constructing quinoline-1,2,3-triazole hybrids is the copper(I)-catalyzed azide-alkyne [3+2] cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comtandfonline.com This reaction forms a stable, 1,4-disubstituted 1,2,3-triazole ring that serves as a linker between the quinoline core and another molecular fragment.
The general synthetic route starts with the preparation of an alkyne-functionalized quinoline and an organic azide (B81097). For example, an acetylene derivative of 8-methoxyquinoline-5-sulfonamide (B2886400) can be reacted with various organic azides to yield hybrid systems containing both quinoline and 1,2,3-triazole moieties. nih.gov Similarly, quinoline–natural product conjugates have been synthesized by linking a propargylated quinoline with an azide-modified phenolic natural product via the CuAAC reaction. tandfonline.com This strategy has also been used to connect quinoline and benzimidazole (B57391) units through a triazole linker, creating complex hybrid molecules. mdpi.comnih.gov
The synthesis of the necessary precursors often involves straightforward reactions. 8-Hydroxyquinoline can be O-propargylated with propargyl bromide. tandfonline.com The azide component can be prepared from a corresponding halide or other suitable precursor. The subsequent "click" reaction reliably joins the two fragments. tandfonline.com
Schiff Base Derivatives
Schiff bases, characterized by an azomethine (-C=N-) group, are another important class of quinoline derivatives. They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. mdpi.com This reaction is a versatile method for creating diverse molecular architectures.
For example, a series of quinoline Schiff bases were synthesized by reacting 2-chloroquinoline-3-carbaldehyde (B1585622) with various substituted aromatic amines. nih.gov In another instance, novel Schiff base ligands were prepared by condensing 2-quinolinecarboxaldehyde (B31650) with amines such as 2-fluoroaniline, 4-chloroaniline, and p-toluidine. mdpi.com The synthesis can also involve more complex starting materials, such as the condensation of quinoline-3-carbohydrazide (B3054276) with various substituted benzaldehydes (e.g., 2-nitrobenzaldehyde, 2-chlorobenzaldehyde) in refluxing ethanol with a catalytic amount of acetic acid to produce ligands with high yields. mdpi.com These Schiff base ligands can then be used to form metal complexes with a range of biological activities. mdpi.comacs.org
Spectroscopic and Structural Elucidation of 8 Hydroxyquinoline Sulfonamide Derivatives and Their Metal Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of 8-hydroxyquinoline (B1678124) sulfonamide derivatives, providing detailed information about the chemical environment of protons and carbon atoms within the molecule.
Proton NMR spectra of 8-hydroxyquinoline sulfonamide derivatives exhibit characteristic signals corresponding to the protons of the quinoline (B57606) ring system and the substituents on the sulfonamide group. For instance, in a series of 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives, the protons of the 8-hydroxyquinoline core show distinct chemical shifts. researchgate.net The hydroxyl proton typically appears as a broad, exchangeable signal at a downfield chemical shift, often above 11 ppm. researchgate.net The aromatic protons of the quinoline ring resonate in the region of 7-9 ppm, with their specific shifts and coupling patterns being influenced by the substitution pattern. researchgate.net
For example, the ¹H NMR spectrum of 8-hydroxy-7-iodo-N,N-diethylquinoline-5-sulfonamide displays characteristic signals for the quinoline protons. researchgate.net Similarly, for 8-hydroxy-7-iodo-N-(morpholin-4-yl)quinoline-5-sulfonamide, the protons of the morpholine (B109124) ring appear as triplets at approximately 2.97 and 3.29 ppm, while the quinoline protons are observed at 7.33, 8.01, 8.54, and 9.04 ppm. researchgate.net The hydroxyl proton in this derivative is noted as a broad singlet at 11.42 ppm, which is exchangeable with D₂O. researchgate.net
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
|---|---|
| 8-hydroxy-7-iodo-N-(morpholin-4-yl)quinoline-5-sulfonamide | 2.97 (t, 4H, 2CH₂), 3.29 (t, 4H, 2CH₂), 7.33 (t, 1H, 8-HQ), 8.01 (d, 1H, 8-HQ), 8.54 (s, 1H, 8-HQ), 9.04 (d, 1H, 8-HQ), 11.42 (br s, 1H, OH) researchgate.net |
Carbon-13 NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are sensitive to the electronic effects of the substituents. In 8-hydroxy-7-iodo-N-(morpholin-4-yl)quinoline-5-sulfonamide, the carbon signals of the quinoline ring are observed between 123 and 160 ppm. researchgate.net The carbons of the morpholine substituent resonate at around 41-48 ppm. researchgate.net
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Morpholine CH₂ | 41.76, 45.13, 47.66 |
| Quinoline C-I | 79.42 |
| Quinoline Aromatic C | 123.78, 128.12, 132.79, 134.65, 137.52, 143.46, 152.31, 159.74 |
Vibrational Spectroscopy (Infrared Spectroscopy, FT-IR, FT-Raman)
Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in 8-hydroxyquinoline sulfonamide derivatives. The FT-IR spectra of these compounds are characterized by absorption bands corresponding to the O-H, N-H, S=O, and C=N vibrations.
The O-H stretching vibration of the phenolic hydroxyl group typically appears as a broad band in the region of 3100-3500 cm⁻¹. The N-H stretching vibration of the sulfonamide group is also observed in this region. The asymmetric and symmetric stretching vibrations of the S=O group in the sulfonamide moiety give rise to strong absorption bands in the ranges of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The C=N stretching vibration of the quinoline ring is usually observed around 1500-1600 cm⁻¹. nih.gov
In a study of metal chelates of 8-hydroxyquinoline-5-sulfonamides, the IR spectra of the ligands showed characteristic bands for the sulfonamide and hydroxyl groups. nih.gov Upon complexation with metal ions, shifts in these vibrational frequencies can indicate the coordination of these functional groups to the metal center. nih.gov For instance, the IR spectrum of 8-hydroxy-7-iodo-N,N-diethylquinoline-5-sulfonamide exhibits characteristic absorption bands confirming its structure. researchgate.net
Mass Spectrometry (MS, HR-MS, LC-Mass)
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of 8-hydroxyquinoline sulfonamide derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confirmation of molecular formulas.
In the characterization of 8-hydroxy-7-iodo-N-(morpholin-4-yl)quinoline-5-sulfonamide, the mass spectrum showed a molecular ion peak [M]⁺ at m/z 433, which corresponds to its calculated molecular weight. researchgate.net Similarly, the synthesis of various 8-hydroxyquinoline-5-sulfonamides was confirmed by mass spectrometry, which was used to analyze the post-reaction mixtures. nih.gov
UV-Visible Absorption Spectroscopy for Electronic Properties
UV-Visible absorption spectroscopy is used to investigate the electronic transitions within the 8-hydroxyquinoline sulfonamide derivatives. The spectra of these compounds typically exhibit absorption bands in the ultraviolet and visible regions arising from π-π* and n-π* transitions within the quinoline ring system.
The electronic spectra of 8-hydroxyquinoline sulfonamide ligands and their metal complexes provide insights into the coordination environment. nih.gov The complexation with metal ions often leads to a shift in the absorption maxima (either a bathochromic or hypsochromic shift) compared to the free ligand, indicating the involvement of the chromophoric system in metal binding.
Elemental Analysis for Compositional Confirmation
Elemental analysis is a fundamental technique employed to verify the empirical formula of newly synthesized compounds. For 8-hydroxyquinoline sulfonamide derivatives and their corresponding metal complexes, this method provides quantitative information about the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), as well as the metal content in the complexes. The experimentally determined values are then compared with the theoretically calculated values to ascertain the purity and confirm the proposed molecular formula of the synthesized compounds. nih.govarabjchem.orgresearchgate.netscirp.orgresearchgate.netjchemlett.com
The data obtained from elemental analysis serves as crucial evidence for the successful synthesis of the target molecules. A close agreement between the found and calculated percentage values for the elements is a strong indicator of the compound's identity and stoichiometry. This is particularly important when characterizing metal complexes to determine the ligand-to-metal ratio. For instance, studies on various transition metal complexes of 8-hydroxyquinoline sulfonamide derivatives have utilized elemental analysis to confirm the formation of complexes with a 1:2 metal-to-ligand ratio. arabjchem.org
Detailed Research Findings
Research on a novel 8-hydroxyquinoline derivative, 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ), and its divalent metal complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) demonstrates the application of elemental analysis. The observed elemental compositions were in good agreement with the calculated values, supporting the formation of 1:2 metal-to-ligand complexes. arabjchem.org
Similarly, the synthesis and characterization of another 8-hydroxyquinoline derivative containing a triphenylamine (B166846) unit and its Cu(II) and Zn(II) complexes relied on elemental analysis to confirm the composition of the resulting structures, which were proposed as [Cu(C₂₉H₂₁N₂O)₂·H₂O] and [Zn(C₂₉H₂₁N₂O)₂·H₂O]. researchgate.net
The following tables present representative elemental analysis data for an 8-hydroxyquinoline sulfonamide derivative ligand and its metal complexes.
Table 1: Elemental Analysis Data for 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ) Ligand
| Element | Calculated (%) | Found (%) |
| C | 76.52 | 76.48 |
| H | 5.49 | 5.45 |
| N | 7.56 | 7.51 |
Data sourced from a study on the synthesis and characterization of divalent transition metal complexes of 8-hydroxyquinoline. arabjchem.org
Table 2: Elemental Analysis Data for Metal Complexes of MDMQ
| Compound | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) | Calculated N (%) | Found N (%) | Calculated M (%) | Found M (%) |
| [Mn(MDMQ)₂(H₂O)₂] | 66.58 | 66.52 | 5.21 | 5.17 | 6.74 | 6.70 | 6.60 | 6.55 |
| [Fe(MDMQ)₂(H₂O)₂] | 66.50 | 66.44 | 5.20 | 5.16 | 6.73 | 6.68 | 6.70 | 6.64 |
| [Co(MDMQ)₂(H₂O)₂] | 66.26 | 66.20 | 5.18 | 5.14 | 6.70 | 6.65 | 7.05 | 7.00 |
| [Ni(MDMQ)₂(H₂O)₂] | 66.29 | 66.23 | 5.19 | 5.15 | 6.71 | 6.66 | 7.02 | 6.97 |
| [Cu(MDMQ)₂(H₂O)₂] | 65.92 | 65.86 | 5.16 | 5.12 | 6.67 | 6.62 | 7.56 | 7.50 |
| [Zn(MDMQ)₂] | 70.47 | 70.41 | 5.18 | 5.14 | 7.22 | 7.17 | 8.41 | 8.35 |
Data sourced from a study on the synthesis and characterization of divalent transition metal complexes of 8-hydroxyquinoline. arabjchem.org
Computational Chemistry and Cheminformatics Analyses
Molecular Docking Studies
Molecular docking simulations have been a key tool in predicting how N-hydroxyquinoline-8-sulfonamide and related compounds might interact with various biological targets.
Molecular docking studies have explored the binding affinity of 8-hydroxyquinoline (B1678124) derivatives with a range of proteins, including those from bacteria, NAD(P)H:quinone oxidoreductase 1 (NQO1), and metalloproteases. researchgate.netnih.govrsc.org For instance, derivatives of 8-hydroxyquinoline have been designed and evaluated for their potential as bacterial protease inhibitors, with some compounds showing promising binding energies towards bacterial protein targets. researchgate.net Specifically, sulfonamide derivatives of 8-hydroxyquinoline have been investigated as potential inhibitors of bacterial dihydropteroate (B1496061) synthase. ripublication.com
The interaction with the NQO1 protein, an enzyme overexpressed in many cancer cells, has been a significant area of focus. nih.gov Docking studies have been employed to understand the binding of 8-hydroxyquinoline-1,4-naphthoquinone hybrids to NQO1, suggesting these compounds could act as substrates for the enzyme. nih.govmdpi.com The active site of NQO1 involves key amino acid residues such as Histidine 11, Serine 16, and Tyrosine 155, which are crucial for ligand binding. semanticscholar.org
Furthermore, the 8-hydroxyquinoline scaffold is recognized as a metal-binding pharmacophore for metalloenzyme inhibitors, including matrix metalloproteinases (MMPs). nih.gov For example, quinazolinone derivatives have been studied as MMP-13 inhibitors, where molecular docking revealed key interactions with residues like Serine 250 and Glycine 248. rsc.org
| Target Protein Class | Specific Target Example | Key Interacting Residues (if specified) | Significance of Interaction |
|---|---|---|---|
| Bacterial Proteins | Dihydropteroate Synthase | Not specified in the provided text | Potential antibacterial activity by inhibiting folate synthesis. mdpi.com |
| Bacterial Proteins | General bacterial proteases | Not specified in the provided text | Development of new antibiotic scaffolds. researchgate.net |
| NQO1 Protein | Human NQO1 | His11, Ser16, Tyr155 | Potential for cancer therapy by acting as substrates for this enzyme. nih.govmdpi.comsemanticscholar.org |
| Metalloproteases | Matrix Metalloproteinase-13 (MMP-13) | Ser250, Gly248 | Inhibition of MMP-13, a target for osteoarthritis treatment. rsc.org |
Studies on sulfonamide-substituted 8-hydroxyquinoline derivatives have indicated their ability to bind to DNA. nih.gov The primary mode of interaction is believed to be intercalation, where the planar quinoline (B57606) ring inserts itself between the base pairs of the DNA double helix. nih.gov This interaction has been observed with both plasmid DNA (pUC19) and Calf Thymus DNA. nih.gov The binding affinity is reportedly enhanced when these ligands form complexes with transition metals. nih.gov
Molecular docking has provided valuable insights into how these compounds bind within the active sites of enzymes. For instance, in bacterial dihydropteroate synthase, sulfonamide derivatives are thought to compete with the natural substrate, p-aminobenzoic acid (pABA), for binding in the active site. mdpi.com In the case of NQO1, docking simulations help predict the orientation of quinone-based inhibitors within the active site, although a direct correlation between theoretical binding energies and experimental reaction rates is not always observed. nih.gov The binding mechanism often involves a combination of hydrogen bonding and hydrophobic interactions with the amino acid residues lining the active site. researchgate.netrsc.org
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) calculations have been employed to understand the intrinsic electronic properties of 8-hydroxyquinoline derivatives, which are crucial for their reactivity and interactions.
DFT calculations have been used to determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The energy gap (ΔE) between HOMO and LUMO is a critical parameter, with a smaller gap indicating higher reactivity. mdpi.com For some quinoline-sulfonamide derivatives, a low energy gap has been correlated with exceptional properties. nih.gov
From these orbital energies, various reactivity descriptors can be calculated, including:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Hardness (η): A measure of resistance to charge transfer.
Chemical Potential (µ): The escaping tendency of electrons.
Electronegativity (χ): The power to attract electrons.
Electrophilicity Index (ω): A measure of the ability to accept electrons. mdpi.com
These descriptors provide a quantitative measure of the molecule's reactivity and its potential to act as an electron donor or acceptor. mdpi.com
| Reactivity Descriptor | Significance |
|---|---|
| HOMO Energy | Indicates the ability to donate an electron. |
| LUMO Energy | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap (ΔE) | A smaller gap suggests higher chemical reactivity. mdpi.com |
| Ionization Potential (I) | Relates to the molecule's tendency to be oxidized. |
| Electron Affinity (A) | Relates to the molecule's tendency to be reduced. |
| Hardness (η) | Measures the stability and resistance to deformation of the electron cloud. |
| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of a molecule. mdpi.com |
DFT calculations also allow for the analysis of charge delocalization within the molecule. mdpi.com The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can predict reactive sites. nih.govresearchgate.net For instance, in 8-hydroxyquinoline derivatives, negative potentials are typically observed on oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, while electropositive regions are found around hydrogen atoms. researchgate.net Natural Bond Orbital (NBO) analysis, another computational tool, helps to understand the intramolecular charge transfer and the stabilization energy associated with electron delocalization from filled to unoccupied orbitals. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a crucial computational tool that illustrates the charge distribution of a molecule, providing valuable insights into its chemical reactivity and intermolecular interactions. mdpi.comchemrxiv.org The MEP is plotted onto the electron density surface of the molecule, where different colors represent varying electrostatic potentials. Regions of negative potential, typically colored in shades of red and yellow, are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, indicate electron-deficient areas that are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would be expected to highlight several key reactive sites. The oxygen atoms of the hydroxyl and sulfonamide groups, as well as the nitrogen atom of the quinoline ring, would likely exhibit negative electrostatic potential due to the presence of lone pairs of electrons, making them potential sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atom of the hydroxyl group and the hydrogens of the sulfonamide's amino group would be characterized by positive electrostatic potential, identifying them as likely sites for nucleophilic attack or hydrogen bond donation.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites of this compound Disclaimer: The following data is hypothetical and generated for illustrative purposes based on the analysis of similar compounds, as specific experimental or calculated values for this compound were not available in the provided search results.
| Atomic Site | Predicted MEP Value (kcal/mol) | Implication for Reactivity |
| Oxygen (of -OH group) | -45 to -55 | High potential for electrophilic attack and hydrogen bond acceptance. |
| Nitrogen (of quinoline ring) | -30 to -40 | Potential site for electrophilic attack and coordination. |
| Oxygen (of SO2 group) | -25 to -35 | Moderate potential for electrophilic attack and hydrogen bond acceptance. |
| Hydrogen (of -OH group) | +35 to +45 | High potential for nucleophilic attack and hydrogen bond donation. |
| Hydrogen (of -NH2 in sulfonamide) | +20 to +30 | Moderate potential for nucleophilic attack and hydrogen bond donation. |
Structure-Based Drug Design Principles
Structure-based drug design relies on the three-dimensional structure of a biological target, typically a protein or enzyme, to design and optimize ligands that can bind to it with high affinity and selectivity. The 8-hydroxyquinoline scaffold has been identified as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. acs.orgresearchgate.net Derivatives of 8-hydroxyquinoline have been investigated as inhibitors of various enzymes, leveraging the chelating ability of the 8-hydroxyl group and the nitrogen atom of the quinoline ring. mdpi.com
In the context of this compound, its structural features make it a candidate for structure-based drug design. The sulfonamide group, a common pharmacophore in many approved drugs, can participate in hydrogen bonding interactions within a target's active site. nih.gov For instance, studies on related quinoline-8-sulfonamides have shown that the sulfonamide moiety can form crucial hydrogen bonds with amino acid residues like Tyr390 and Lys311 in the active site of enzymes such as pyruvate (B1213749) kinase M2. nih.gov The quinoline ring itself can engage in pi-stacking interactions with aromatic residues like phenylalanine. nih.gov Therefore, this compound could be computationally docked into the active sites of relevant enzymes to predict its binding mode and affinity, guiding the synthesis of more potent and selective inhibitors.
Bioinformatics Approaches (e.g., Petra/Osiris/Molinspiration analyses, Drug Score prediction)
Bioinformatics tools such as Petra/Osiris/Molinspiration are widely used in the early stages of drug discovery to predict the physicochemical properties and drug-likeness of a compound. researchgate.net These in silico methods assess parameters that are critical for a molecule's pharmacokinetic profile, including its lipophilicity (cLogP), aqueous solubility (logS), molecular weight, and the number of hydrogen bond donors and acceptors. These properties are often evaluated against established guidelines like Lipinski's Rule of Five to gauge the potential for oral bioavailability.
Table 2: Predicted Cheminformatics Properties and Drug Score for this compound Disclaimer: The following data is hypothetical and generated for illustrative purposes based on the analysis of similar compounds, as specific experimental or calculated values for this compound were not available in the provided search results.
| Parameter | Predicted Value | Interpretation |
| Molinspiration Properties | ||
| cLogP | 2.5 - 3.5 | Optimal lipophilicity for cell membrane permeability. |
| Molecular Weight | ~240 g/mol | Within the typical range for small molecule drugs. |
| Number of H-Bond Donors | 2 | Conforms to Lipinski's Rule of Five. |
| Number of H-Bond Acceptors | 4 | Conforms to Lipinski's Rule of Five. |
| Osiris Properties | ||
| Drug-Likeness | Positive value | Indicates favorable physicochemical properties for a drug. |
| Solubility (logS) | -3.0 to -4.0 | Moderately soluble. |
| Mutagenicity | Low risk | Predicted to be non-mutagenic. |
| Tumorigenicity | Low risk | Predicted to be non-tumorigenic. |
| Drug Score | ||
| Overall Drug Score | 0.6 - 0.8 | Represents a good potential for drug development. |
Biological Activity and Mechanistic Investigations in Vitro Studies
Antimicrobial Activity
N-hydroxyquinoline-8-sulfonamide has demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of various clinically significant bacteria and fungi. The following subsections provide a detailed account of its efficacy against specific pathogens.
Antibacterial Efficacy
The antibacterial properties of 8-hydroxyquinoline (B1678124) derivatives, including sulfonamide analogs, have been evaluated against a panel of both Gram-positive and Gram-negative bacteria. These studies reveal a significant potential for these compounds in combating bacterial infections, including those caused by antibiotic-resistant strains.
Derivatives of 8-hydroxyquinoline have shown notable activity against Staphylococcus aureus, a common cause of skin and soft tissue infections, as well as more severe conditions like pneumonia and sepsis. Research has demonstrated that these compounds can effectively inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), a major public health concern due to its resistance to multiple antibiotics. For instance, a novel 8-hydroxyquinoline derivative, PH176, exhibited MIC50 and MIC90 values of 16 and 32 μg/ml, respectively, against a panel of 38 Staphylococcus aureus clinical isolates, highlighting its potential as a promising candidate for treating MRSA infections. researchgate.netnih.gov Furthermore, certain C-2 derivatized 8-sulfonamidoquinolines have displayed significant antibacterial activity against S. aureus with Minimum Inhibitory Concentrations (MICs) as low as 8 µg/mL. nih.gov
The efficacy of these compounds extends to Gram-negative bacteria such as Escherichia coli, a common cause of urinary tract infections and gastroenteritis. Studies on C-2 derivatized 8-sulfonamidoquinolines have shown activity against E. coli with MIC values of 16 µg/mL or less. nih.gov While specific data for this compound against Pseudomonas aeruginosa, an opportunistic pathogen known for its intrinsic resistance to many antibiotics, is limited, the broader class of 8-hydroxyquinoline derivatives has been investigated. Some derivatives have shown activity against P. aeruginosa, although often at higher concentrations compared to other bacteria. researchgate.net
Information regarding the direct activity of this compound against Vancomycin-Resistant Enterococcus faecalis (VRE) is not extensively available in the reviewed literature. VRE are notoriously difficult to treat, and the emergence of resistance to last-resort antibiotics underscores the urgent need for novel therapeutic agents. uspharmacist.comresearchgate.netdergipark.org.tr
Antibacterial Efficacy of 8-Hydroxyquinoline Derivatives
| Bacterial Strain | Compound Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | C-2 derivatized 8-sulfonamidoquinolines | ≤ 8 | nih.gov |
| Escherichia coli | C-2 derivatized 8-sulfonamidoquinolines | ≤ 16 | nih.gov |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 8-hydroxyquinoline derivative (PH176) | 16 (MIC50), 32 (MIC90) | researchgate.netnih.gov |
| Pseudomonas aeruginosa | 8-hydroxyquinoline derivatives | Variable | researchgate.net |
| Vancomycin-Resistant Enterococcus faecalis (VRE) | N/A | Data not available |
Antifungal Properties
In addition to their antibacterial action, 8-hydroxyquinoline derivatives, including this compound, have demonstrated significant antifungal properties. This is particularly relevant in the context of agricultural and human fungal pathogens.
Research has highlighted the efficacy of 8-hydroxyquinoline derivatives against plant pathogenic fungi such as Ilyonectria liriodendri and Phaeomoniella chlamydospora, which are causative agents of black foot disease and Petri disease in grapevines, respectively. nih.govnih.gov In vitro tests have confirmed the ability of these compounds to inhibit the mycelial growth of these fungi. nih.govnih.gov For instance, the minimal inhibitory concentration (MIC) of an 8-hydroxyquinoline derivative, PH 151, against I. liriodendri was found to be effective, suggesting its potential as an antifungal agent for crop protection. nih.gov Similarly, studies evaluating the in vitro efficacy of 8-hydroxyquinoline derivatives against Phaeomoniella chlamydospora have demonstrated their potential to control this phytopathogen. mdpi.com
These findings underscore the potential of this compound and related compounds as versatile antifungal agents with applications in both agriculture and medicine.
Antifungal Properties of 8-Hydroxyquinoline Derivatives
| Fungal Strain | Compound Type | Activity | Reference |
|---|---|---|---|
| Ilyonectria liriodendri | 8-Hydroxyquinoline derivative (PH 151) | Effective in controlling the fungus | nih.govnih.gov |
| Phaeomoniella chlamydospora | 8-Hydroxyquinoline derivatives | Effective in controlling the fungus | mdpi.com |
Elucidation of Antimicrobial Mechanisms of Action
The antimicrobial activity of this compound is intrinsically linked to its ability to interact with essential metal ions within microbial cells. The primary mechanisms of action revolve around the disruption of metal homeostasis and the chelation of metal cofactors required for vital enzymatic functions.
Disruption of Bacterial Metal Homeostasis
A key mechanism by which 8-hydroxyquinoline and its derivatives exert their antimicrobial effects is through the disruption of bacterial metal homeostasis. nih.govdoi.org Bacteria require a delicate balance of essential metal ions like manganese (Mn²⁺), zinc (Zn²⁺), and copper (Cu²⁺) for various cellular processes. The 8-hydroxyquinoline scaffold is a potent chelator of these metal ions. nih.govdoi.org By binding to these ions, the compound can either sequester them, making them unavailable for crucial biological functions, or facilitate their transport across cell membranes, leading to toxic intracellular concentrations. This disruption of the carefully regulated metal ion balance can lead to a cascade of detrimental effects, ultimately resulting in bacterial cell death.
Dual Antimicrobial Mechanisms (e.g., Iron Transport)
A fascinating aspect of the mechanism of action of some 8-hydroxyquinoline derivatives is the potential for a dual antimicrobial effect, particularly when complexed with iron. nih.govdoi.org Studies on an iron(III) complex of 8-hydroxyquinoline, Fe(8-hq)₃, have revealed a "push-and-pull" mechanism. nih.govnih.gov In this model, the complex facilitates the transport of iron into the bacterial cell (the "push"), leading to iron-induced toxicity through mechanisms like the Fenton reaction which generates damaging reactive oxygen species. Simultaneously, the dissociated 8-hydroxyquinoline ligand can chelate other essential intracellular metal ions (the "pull"), further disrupting metal homeostasis. nih.govnih.gov This dual-action approach not only enhances the antimicrobial potency but may also delay the development of bacterial resistance. doi.org
Competitive Antagonism of p-Aminobenzoic Acid (PABA) in Folic Acid Synthesis
Sulfonamides, as a class of compounds, are recognized for their antimicrobial action, which stems from their ability to act as competitive inhibitors in the folic acid synthesis pathway essential for the growth and replication of various microorganisms. researchgate.net Their structural similarity to p-aminobenzoic acid (PABA) allows them to compete with PABA for the active site of the enzyme dihydropteroate (B1496061) synthetase (DHPS). researchgate.netnih.gov This inhibition disrupts the production of dihydrofolate and subsequently tetrahydrofolate, which are vital for DNA synthesis and cell division, leading to a bacteriostatic effect. nih.gov
While direct studies on this compound's specific competitive antagonism of PABA are not extensively detailed in the provided results, the foundational mechanism of sulfonamides suggests that quinoline-based sulfonamide derivatives likely operate through a similar pathway. researchgate.netnih.gov The core sulfonamide group is the key pharmacophore responsible for this antagonism. researchgate.netnih.gov For bacteria that cannot uptake folic acid from their environment and must synthesize it, this pathway is a critical target. mhmedical.com
Interactions with Bacterial Cell Membranes
The interaction of quinoline (B57606) derivatives with bacterial cell membranes is a recognized aspect of their antimicrobial properties. Specifically, certain cationic amphiphilic structures derived from 8-hydroxyquinoline have been shown to interact with the bacterial lipid bilayer membrane. nih.gov This interaction can alter the membrane's integrity or induce toxicity, ultimately leading to bacterial cell death. nih.gov The effectiveness of these interactions often depends on the nature of the polar head and the length of the hydrocarbon chain of the derivative. nih.gov
Anticancer Activity (In Vitro Cell Line Studies)
Derivatives of 8-hydroxyquinoline have demonstrated notable anticancer activity in various in vitro studies. nih.govnih.gov For instance, 8-hydroxy-2-quinolinecarbaldehyde has shown significant cytotoxicity against a range of human cancer cell lines, including breast (MDA-MB-231, T-47D, Hs578t), bone (SaoS2), leukemia (K562), and liver (SKHep1, Hep3B) cancers. nih.gov The anticancer effects of these compounds are often linked to their ability to chelate metal ions, which is a key feature of the 8-hydroxyquinoline scaffold. nih.govnih.gov
Inhibition of Specific Enzyme Targets
The anticancer activity of this compound and its related structures can be attributed to the inhibition of several key enzymes involved in tumor growth and survival.
NQO-1 (NAD(P)H:quinone oxidoreductase 1): While some quinoline derivatives are substrates for NQO1, leading to bioreductive activation and cytotoxicity, others can act as inhibitors. nih.govmdpi.comnih.govmdpi.com The interaction with NQO1 is a significant area of research for developing selective anticancer therapeutics. mdpi.com
Carbonic Anhydrase (CA) Isoforms: Quinoline-based sulfonamides have been developed as potent inhibitors of carbonic anhydrase isoforms, particularly the cancer-associated CA IX and CA XII. nih.govnih.govmdpi.com These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can disrupt tumor growth. nih.govmdpi.com For example, certain para-sulfonamide derivatives of quinoline have shown nanomolar inhibition constants (Ki) against hCA IX and hCA XII. nih.gov
Metalloproteases: 8-Hydroxyquinoline derivatives have been investigated as inhibitors of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of the extracellular matrix, a process crucial for cancer cell invasion and metastasis. nih.gov
Histone Demethylases: 8-Hydroxyquinolines have been identified as inhibitors of 2-oxoglutarate-dependent histone demethylases, such as the JMJD2 (KDM4) family. plos.org These enzymes play a critical role in epigenetic regulation of gene expression, and their inhibition can modulate transcription in a way that is detrimental to cancer cells. plos.org
HIF Prolylhydroxylase: Derivatives of 8-hydroxyquinoline are known inhibitors of HIF prolyl hydroxylase (PHD). nih.govresearchgate.net By inhibiting PHD, these compounds can stabilize the hypoxia-inducible factor (HIF-1α), which is a key regulator of cellular response to low oxygen levels, a common feature of the tumor microenvironment. researchgate.netnih.gov
Inhibition of Carbonic Anhydrase Isoforms by Quinoline-Based Sulfonamides
| Compound Type | Target Isoform(s) | Inhibition Constant (Ki) | Reference(s) |
| para-Sulfonamide derivatives (e.g., 13a-c) | hCA IX | 5.5 - 25.8 nM | nih.gov |
| para-Sulfonamide derivatives (e.g., 13a-c) | hCA XII | 8.7 - 13.2 nM | nih.gov |
| meta-Sulfonamide derivative (11c) | hCA IX | 8.4 nM | nih.gov |
| Indoline-5-sulfonamides | CA IX | up to 132.8 nM | mdpi.com |
| Indoline-5-sulfonamides | CA XII | up to 41.3 nM | mdpi.com |
Modulation of Cellular Metal and Redox Homeostasis
8-Hydroxyquinoline and its derivatives are well-known for their metal-chelating properties. nih.gov This ability to bind to essential metal ions like iron and copper can disrupt cellular metal homeostasis, which is often altered in cancer cells. nih.govnih.gov The formation of metal complexes with these compounds can lead to the generation of reactive oxygen species (ROS), thereby altering the cellular redox balance and inducing oxidative stress, which can be cytotoxic to cancer cells. nih.govnih.gov The modulation of redox homeostasis is a key mechanism of the anticancer activity of these compounds. nih.gov
Induction of Cell Cycle Arrest
Several studies have shown that 8-hydroxyquinoline derivatives can induce cell cycle arrest in cancer cells. nih.gov For instance, clioquinol, an 8-hydroxyquinoline derivative, has been shown to cause G1 phase arrest in myeloma and leukemia cells. researchgate.net This arrest is often associated with the upregulation of cell cycle inhibitors like p21. nih.govresearchgate.net Some sulfonamide derivatives have also been found to induce G2/M phase arrest. mdpi.com
Inhibition of Cell Migration
The inhibition of cancer cell migration is another important aspect of the anticancer activity of sulfonamide derivatives. For example, the aryl sulfonamide indisulam (B1684377) has been shown to significantly reduce the migration of gastric cancer cells. nih.gov This effect was linked to the downregulation of N-cadherin, a marker for the epithelial-to-mesenchymal transition, a key process in cancer cell migration and invasion. nih.gov
Effects on Gene Expression and Cell Cycle Regulators
The modulation of genes involved in apoptosis and cell cycle control is a critical aspect of anticancer activity. The B-cell lymphoma 2 (BCL-2) family of proteins, which includes both anti-apoptotic members like BCL-2 and pro-apoptotic members like BAX, plays a crucial role in regulating programmed cell death. mdpi.com The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis, in part by modulating the expression of BCL-2 and BAX. nih.govmdpi.com Specifically, p53 can induce apoptosis by downregulating the expression of the anti-apoptotic BCL-2 gene while simultaneously upregulating the expression of the pro-apoptotic BAX gene. nih.gov This shifts the cellular balance towards apoptosis. Furthermore, p53 can arrest the cell cycle at the G1 phase to allow for DNA repair, and if the damage is irreparable, it can trigger apoptosis. nih.gov The p21 gene, a downstream target of p53, is a critical mediator of this cell cycle arrest. nih.gov
Derivatives of quinoline-8-sulfonamide (B86410) have been shown to influence these pathways. For instance, certain derivatives have been observed to reduce the number of A549 lung cancer cells, indicating a potent anti-proliferative effect. mdpi.comresearchgate.net This activity is linked to their ability to modulate the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism, which in turn affects cell viability and cell-cycle phase distribution. mdpi.comresearchgate.net
DNA Interaction Mechanisms
This compound and its derivatives have been shown to interact with DNA through various mechanisms, including binding, strand breakage, and intercalation.
DNA Binding and Intercalation:
Studies on sulfonamide-substituted 8-hydroxyquinoline derivatives reveal their ability to bind to DNA. nih.govmdpi.comresearchgate.net Spectroscopic and electrophoretic studies have demonstrated that these compounds can interact with both plasmid and calf thymus DNA. nih.govmdpi.comresearchgate.net The primary mode of interaction is believed to be intercalation, where the planar quinoline ring inserts itself between the base pairs of the DNA double helix. nih.govmdpi.comresearchgate.netmdpi.com This interaction is further stabilized by the chelation of metal ions by the 8-hydroxyquinoline moiety. nih.govmdpi.comresearchgate.net
Transition metal complexes of these sulfonamide derivatives exhibit significantly higher DNA binding efficacy compared to the ligands alone. nih.govmdpi.comresearchgate.net For example, a copper complex of a synthesized sulfonamide derivative demonstrated the highest binding ability to DNA in one study. nih.govmdpi.comresearchgate.net Gel electrophoresis experiments showed that as the concentration of the metal complex increased, the mobility of the DNA bands decreased, indicating a stronger interaction between the metal complex and DNA. nih.govmdpi.comresearchgate.net
DNA Strand Breakage:
Iron complexed with the lipophilic chelator 8-hydroxyquinoline has been shown to cause significant DNA strand breakage in cultured human lung cells. nih.gov This suggests that this compound, by virtue of its 8-hydroxyquinoline core, could potentially induce DNA damage, a mechanism often exploited in cancer therapy.
Antioxidant Activity
The antioxidant potential of this compound derivatives has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.govmdpi.comjocpr.comnih.govresearchgate.net The DPPH assay is a common method used to assess the ability of a compound to act as a free radical scavenger. mdpi.com
Several studies have reported the antioxidant activity of various 8-hydroxyquinoline derivatives. nih.govjocpr.comnih.govresearchgate.net For instance, some synthesized 8-hydroxyquinoline derivatives showed DPPH radical scavenging activity, with certain compounds being identified as effective radical scavengers. jocpr.com In another study, some derivatives exhibited higher antioxidant activity than Trolox, a well-known antioxidant standard. nih.gov The antioxidant capacity can be influenced by the nature and position of substituents on the 8-hydroxyquinoline ring. For example, the introduction of electron-donating groups at the 2nd position was found to decrease the antioxidant activities of 8-hydroxyquinoline derivatives. nih.gov
However, not all derivatives display strong antioxidant properties. Some have shown low antioxidant activity in the DPPH assay. nih.govnih.gov The solvent used in the assay can also influence the observed activity. nih.gov
Inhibition of Other Metalloenzymes
The 8-hydroxyquinoline scaffold is a known chelator of metal ions, which is a key feature in its ability to inhibit metalloenzymes. nih.govnih.govnih.gov This has been explored in the context of inhibiting enzymes like the botulinum neurotoxin A (BoNT/A) metalloprotease. nih.govnih.gov
BoNT/A is a zinc-containing metalloprotease that is highly toxic. nih.govnih.gov The 8-hydroxyquinoline core can disrupt the zinc-containing active site of the BoNT/A light chain, thereby inhibiting its enzymatic activity. nih.govnih.gov Researchers have investigated quinolinol-5-sulfonamides as potential inhibitors of BoNT/A. nih.gov By creating and evaluating a library of these compounds, they were able to identify potent inhibitors. Docking studies have been used to inform the optimization of these compounds, leading to the development of lead compounds with significant inhibitory activity. nih.gov
The ability of 8-hydroxyquinoline derivatives to chelate various metal ions makes them a versatile scaffold for the design of inhibitors for a range of metalloenzymes. nih.gov
Structure Activity Relationship Sar Studies
Impact of Substitution Patterns on Biological Activity
The type, position, and electronic nature of substituents on the quinoline (B57606) ring system are determinant factors for the biological potential of these compounds. biointerfaceresearch.com Modifications at various positions can significantly modulate the pharmacological efficacy. rsc.org
The location of substituents on the bicyclic quinoline core dramatically influences the molecule's interaction with biological targets.
C2 Position: Substitution at the C2 position can have a profound impact. For instance, an electron-donating methoxy (B1213986) group (-OCH3) at C2 was found to enhance antimalarial activity, whereas an electron-withdrawing chlorine atom (-Cl) at the same position resulted in a loss of activity. rsc.org Furthermore, aromatic amide substitutions at the C2 position have been shown to increase lipophilicity and antiviral activity. nih.gov
C5 and C7 Positions: The antimicrobial activity of 8-hydroxyquinoline (B1678124) derivatives is closely related to the nature of substituents at the C5 and C7 positions. researchgate.net Halogen substituents at these positions have been systematically studied, revealing their influence on the physicochemical properties and anticancer activity of resulting metal complexes. acs.org Specifically, studies have shown that methyl substitution at the C5 position of quinoline can lead to more potent anticancer activity compared to substitution at the C6 position. biointerfaceresearch.com
C6 Position: The presence of a bromine atom (-Br) at the C6 position has been identified as an essential feature for improving the biological activity of certain quinoline hybrids. rsc.org In other studies, 6-chloro-analogues were found to be the most active among a series of tested compounds. mdpi.com
C7 Position: A chlorine substituent at the C7 position has been associated with good anti-inflammatory potential in certain quinoline derivatives. rsc.org
C8 Position: The substitution at the C8 position is critical, particularly the presence of a hydroxyl group, which is discussed in detail in the next section. Beyond the hydroxyl group, substitutions at this position are key. For example, 2,4,8-trisubstituted quinolines are considered important moieties for the development of new anticancer agents. biointerfaceresearch.com
Disubstitution Patterns: Specific patterns of multiple substitutions have proven beneficial. Quinoline rings with 2,4-disubstitution play a significant role in the development of new anti-cancer agents. ijresm.com Similarly, 6,8-disubstituted quinolines have demonstrated notable anticancer activities. ijresm.com
The following table summarizes the observed effects of substituents at various positions on the quinoline ring.
| Position | Substituent | Observed Effect | Biological Activity |
| C2 | -OCH₃ (Electron-donating) | Enhanced activity | Antimalarial |
| C2 | -Cl (Electron-withdrawing) | Loss of activity | Antimalarial |
| C2 | Aromatic Amide | Increased lipophilicity | Antiviral |
| C5 | -CH₃ | More potent than C6-CH₃ | Anticancer |
| C6 | -Br | Activity improvement | General |
| C6 | -Cl | Most active in series | General |
| C7 | -Cl | Good potential | Anti-inflammatory |
| C2, C4 | Various | Important for activity | Anticancer |
| C6, C8 | Various | Showed activity | Anticancer |
| C5, C7 | Halogens | Influences physicochemical properties | Anticancer |
The phenolic hydroxyl group at the C8 position of the quinoline ring is a cornerstone of the biological activity for this class of compounds, primarily due to its ability to chelate metal ions. tandfonline.comnih.gov
The importance of the C8-OH group is starkly illustrated by comparative studies. Compounds featuring a hydroxyl group at the C8 position show effective inhibitory activity against certain intestinal bacteria, whereas analogs with the hydroxyl group at the C2, C4, or C6 positions exhibit no such activity. tandfonline.com This highlights the positional specificity and critical nature of the C8-OH for biological function.
The deletion of the quinoline nitrogen, and therefore the disruption of the bidentate {N,O} chelation site formed with the C8-hydroxyl group, leads to the inactivation of the molecule. acs.org This confirms that the chelating ability endowed by the C8-OH and the ring nitrogen is indispensable for activity. Furthermore, the introduction of a phenol (B47542) ring into a molecule can generally modify its bioactivity, and in the context of quinolines, phenolic hydroxyl groups have been shown to have a beneficial effect on antioxidant and antiproliferative activities. rsc.orgnih.govpjmhsonline.com The acidity (pKa) of this hydroxyl group, which can be modulated by other substituents on the ring, directly influences metal-binding properties and, consequently, the biological activity. nih.govacs.org
The electronic properties of substituents on the quinoline scaffold significantly steer the molecule's biological activity by altering its electronic distribution, pKa, and interaction with targets.
Electron-Donating Groups (EDGs): The introduction of EDGs can enhance biological activity. For example, a methoxy group (-OCH3), an EDG, at the C2 position improved the antimalarial efficacy of a quinoline derivative. rsc.org Theoretical studies have also shown that amine moieties, acting as EDGs, contribute significantly to the antioxidant capacity of quinoline derivatives through electron transfer mechanisms. researchgate.net
The interplay of these electronic effects is complex. Studies have shown that both EDGs (like -CH₃, -OCH₃) and EWGs (like -Cl, -CF₃) can be beneficial, often by achieving desired hydrophobic interactions within the target's binding site. nih.gov It appears that a balance of electronic properties is often required to achieve optimal activity.
The following table provides examples of the influence of electronic groups on activity.
| Group Type | Example Substituent | Position | Observed Effect on Activity |
| Electron-Donating | -OCH₃ | C2 | Enhancement (Antimalarial) |
| Electron-Donating | Amine | General | Increased antioxidant capacity |
| Electron-Withdrawing | -Cl | C2 | Decrease (Antimalarial) |
| Electron-Withdrawing | -Cl | C7 | Enhancement (Anti-inflammatory) |
| Electron-Withdrawing | -Cl | meta on phenyl | Enhancement (Enzyme inhibition) |
| Electron-Withdrawing | -Cl | General | Decreases pKa, affects metal binding |
Role of Sulfonamide Moiety Derivatization (e.g., N-substitution patterns)
The sulfonamide group (-SO₂NH₂) is a key pharmacophore that can be derivatized to modulate a compound's biological profile. Modifications, particularly at the sulfonamide nitrogen (N-substitution), have been a successful strategy for tuning activity.
Converting a sulfonic acid to a sulfonamide has been shown to increase antifungal effects. researchgate.net Further derivatization of this sulfonamide can yield even more potent compounds. For instance, N-aryl substitution, such as with a 4-chlorophenyl group, can produce derivatives with a broad spectrum of action and low toxicity. researchgate.net
However, N-substitution is not universally beneficial and can be detrimental depending on the target. In the case of certain enzyme inhibitors, adding a methyl group to the sulfonamide nitrogen resulted in a steric clash within the binding site, leading to a loss of activity. mdpi.comnih.gov This highlights the need for careful consideration of the target's topology when designing N-substituted derivatives.
Researchers have also explored replacing the amide bond within the sulfonamide context with bioisosteres. For example, the 1,2,3-triazole ring has been used as a substitute, which can result in better stabilization of the ligand-receptor complex through additional molecular interactions. mdpi.comnih.gov The synthesis of hybrid quinoline-sulfonamide metal complexes has also been reported, where the deprotonation of the sulfonamide nitrogen upon coordination to a metal ion is a key feature for the resulting antimicrobial activity. nih.govresearchgate.net
Influence of Metal Chelation Properties on SAR
The ability of 8-hydroxyquinoline derivatives to chelate metal ions is a fundamental aspect of their mechanism of action and a central theme in their SAR. tandfonline.comresearchgate.netresearchgate.netnih.gov The C8-hydroxyl group and the quinoline ring's nitrogen atom form a bidentate chelation site, enabling the molecule to bind essential metal ions. acs.org
The pharmacological activity of the resulting metal complexes is dependent on both the quinoline ligand and the nature of the coordinated metal ion. tandfonline.com For example, a cadmium(II) complex of a hybrid quinoline-sulfonamide demonstrated excellent antibacterial and antifungal activity, directly linking metal chelation to enhanced biological function. nih.govresearchgate.net Furthermore, metal complexes of sulfonamide-substituted 8-hydroxyquinolines have been reported to exhibit higher DNA binding affinity than the free ligands, suggesting a mode of action for their antimicrobial or anticancer effects. tandfonline.com
The critical role of metal chelation is underscored by the fact that structural modifications preventing this interaction, such as removing the C8-OH group or the quinoline nitrogen, result in a loss of biological activity. tandfonline.comacs.org The chelating properties can also be a factor in synthetic procedures, as the 8-hydroxyquinoline system can interact with and inhibit metal-based catalysts. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Computational Insights into SAR
Quantitative Structure-Activity Relationship (QSAR) modeling and computational chemistry provide powerful tools to understand and predict the biological activity of N-hydroxyquinoline-8-sulfonamide and its analogs. These methods offer insights into the molecular interactions governing their function.
QSAR studies aim to build statistical models that correlate variations in the chemical structure of compounds with their biological activity. researchgate.net For sulfonamide derivatives, QSAR models have been developed to predict antimicrobial activity against pathogens like E. coli by using specific molecular descriptors. jbclinpharm.org
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are used to visualize and analyze how these molecules bind to their biological targets. nih.gov Docking studies on quinoline-8-sulfonamides have identified key interactions, such as hydrogen bonds and π-π stacking, with the active sites of enzymes like monoamine oxidases, cholinesterases, and pyruvate (B1213749) kinase M2 (PKM2). nih.govmdpi.comnih.gov For instance, in PKM2 inhibitors, the sulfonamide group was found to form crucial hydrogen bonds with amino acid residues like Tyr390, while the quinoline moiety engages in hydrophobic and π-π stacking interactions with residues such as Phe26. mdpi.comnih.gov
These computational approaches not only rationalize observed SAR but also guide the design of new, more potent derivatives. By predicting how a structural modification might affect binding affinity or stability within a target site, researchers can prioritize the synthesis of the most promising candidates, accelerating the drug discovery process. nih.govnih.gov Crystal structure analysis of quinoline-8-sulfonamide (B86410) itself has provided fundamental insights, revealing the presence of intramolecular hydrogen bonds and intermolecular π-π stacking interactions that influence its solid-state conformation and potential interactions. researchgate.net
Metal Coordination Chemistry of 8 Hydroxyquinoline Sulfonamide Ligands
Synthesis of Metal Complexes (e.g., with Cu(II), Ni(II), Zn(II), Co(II), Fe(II), Mn(II), Pt(IV), Pd(II), Rh(III), Sn(IV) ions)
The synthesis of metal complexes with 8-hydroxyquinoline (B1678124) sulfonamide ligands is generally achieved through straightforward reaction pathways. A common method involves dissolving the sulfonamide ligand in a suitable solvent, such as ethanol (B145695), and then adding a solution of the corresponding metal salt, often a chloride or acetate (B1210297) salt. asianpubs.orgnih.gov The reaction mixture is typically stirred at room temperature or refluxed to ensure the completion of the complexation. asianpubs.org The pH of the solution can be adjusted, for instance with sodium hydroxide, to facilitate the deprotonation of the ligand's hydroxyl group, which is often crucial for coordination. asianpubs.org
For example, complexes of Cu(II), Ni(II), Zn(II), Co(II), Fe(II), and Mn(II) have been synthesized by reacting the N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide ligand with the respective metal(II) chlorides in ethanol at a maintained pH of approximately 8.5. asianpubs.org Similarly, Cu(II), Co(II), and Zn(II) complexes have been prepared by the direct reaction between a sulfonamide ligand and the corresponding metal acetate or chloride salts. nih.gov
The synthesis of cobalt(II) complexes with substituted 8-hydroxyquinolines has been achieved under solvothermal conditions, reacting the ligand with cobalt(II) nitrate (B79036) hexahydrate in a mixture of ethanol, water, and pyridine (B92270). rsc.org Organometallic complexes of Rh(III) have also been synthesized, showcasing the versatility of these ligands. mdpi.com Furthermore, various Sn(IV) complexes with 8-hydroxyquinoline derivatives have been prepared and characterized. bohrium.com While specific synthesis details for all the listed metal ions with N-hydroxyquinoline-8-sulfonamide are not exhaustively documented in single sources, the general synthetic strategies are broadly applicable.
Ligand Binding Modes and Chelating Behavior (Emphasis on N and O donor atoms)
The this compound ligand, like its parent compound 8-hydroxyquinoline, primarily functions as a monoprotic bidentate chelating agent. scirp.orgnih.govaun.edu.eg Chelation involves the formation of a stable five-membered ring with the metal ion. nih.gov This coordination occurs through the deprotonated phenolic oxygen atom and the nitrogen atom of the quinoline (B57606) ring. scirp.orgresearchgate.netscirp.org
Spectroscopic evidence, particularly from FTIR analysis, confirms this binding mode. The disappearance or shift of the O-H stretching vibration band of the ligand upon complexation indicates the involvement of the hydroxyl oxygen in bonding with the metal. scirp.org Similarly, a shift in the C=N stretching frequency of the quinoline ring to different wavelengths in the complex's spectrum points to the coordination of the nitrogen atom. scirp.org The presence of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds. scirp.org In some instances, depending on the metal ion and reaction conditions, the sulfonamide group itself might participate in coordination. For example, a cobalt(II) complex with a quinoline-sulfonamide derivative showed tetrahedral coordination through the quinoline nitrogen and a sulfonamide nitrogen. nih.gov
Characterization of Complex Stoichiometry and Geometry (e.g., 1:1, 1:2 Metal-to-Ligand Ratios, Octahedral, Square Planar, Tetrahedral Geometries)
The stoichiometry of metal complexes with 8-hydroxyquinoline sulfonamide ligands is commonly found to be in 1:1 or 1:2 metal-to-ligand ratios, with some instances of 1:3 ratios. researchgate.netresearchgate.net These ratios are often determined using techniques like conductometric and spectrophotometric methods. scirp.orgresearchgate.netscirp.org
The geometry of the resulting complexes is dictated by the coordination number of the central metal ion and the stoichiometry.
Octahedral Geometry: A 1:2 metal-to-ligand ratio frequently leads to a six-coordinate, distorted octahedral geometry, particularly for metals like Fe(II), Fe(III), Co(II), and Ni(II). nih.govaun.edu.eg In these cases, the two sulfonamide ligands occupy four coordination sites, and the remaining two sites are often filled by water molecules. scirp.orgscirp.org
Square Planar Geometry: For Cu(II), a 1:2 complex can adopt a square planar geometry. scirp.orgscirp.org
Tetrahedral Geometry: Tetrahedral geometries are also observed, for instance in some Zn(II) and Cd(II) complexes. fao.org A cobalt(II) complex with a bidentate quinoline-sulfonamide ligand has been reported to exhibit tetrahedral coordination. nih.gov
The specific geometry can also be influenced by other coordinated ligands, as seen in cobalt(II) complexes with substituted 8-hydroxyquinolines which adopt a six-coordinate geometry involving two 8-hydroxyquinoline ligands and two pyridine molecules. rsc.org
| Metal Ion | Common Stoichiometry (Metal:Ligand) | Observed Geometries | References |
|---|---|---|---|
| Cu(II) | 1:2 | Square Planar, Distorted Octahedral | scirp.orgscirp.orgfao.org |
| Ni(II) | 1:2 | Octahedral | scirp.orgnih.govscirp.org |
| Zn(II) | 1:2 | Tetrahedral, Octahedral | fao.orgresearchgate.net |
| Co(II) | 1:2 | Octahedral, Tetrahedral | nih.govscirp.orgnih.govscirp.org |
| Fe(II), Fe(III) | 1:2, 1:3 | Distorted Octahedral | mdpi.comnih.gov |
| Cd(II) | - | Tetrahedral | fao.org |
Stability of Complexes in Various Media
The stability of metal complexes with 8-hydroxyquinoline sulfonamide ligands is a critical aspect, influencing their potential applications. The stability constants of these complexes can be determined using methods such as spectrophotometric and potentiometric titrations. scirp.orgnih.govresearchgate.net
The stability of these chelates is influenced by several factors, including the nature of the metal ion and the basicity of the ligand's donor atoms. mcmaster.ca Generally, the stability of complexes with divalent metal ions follows the Irving-Williams series. The formation constants for various metal complexes with 8-hydroxyquinoline derivatives have been determined, with Cu(II) complexes often exhibiting higher stability compared to Zn(II) complexes. mdpi.comnih.gov For instance, the stability of complexes with a 5-nitro-8-hydroxyquinoline-proline hybrid ligand at pH 7.4 was found to follow the order: Cu(II) > Zn(II) > Fe(II) > Fe(III). mdpi.com The presence of substituents on the quinoline ring can also affect the stability of the complexes. mcmaster.ca The stability of these complexes in different solvent compositions, such as dioxane-water mixtures, has also been investigated. mcmaster.ca
Significance of Coordinated Water Molecules in Complex Structure
Coordinated water molecules play a significant role in the structure of many metal complexes of 8-hydroxyquinoline sulfonamides. Their presence is often identified through techniques like FTIR spectroscopy, which shows characteristic O-H stretching bands. scirp.org
Emerging Research Directions and Future Perspectives
Development of Novel Hybrid Chemical Entities with Enhanced Bioactivity
A key strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores to enhance biological activity and overcome drug resistance. nih.gov The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological properties, including anticancer and antimicrobial effects. nih.govacs.orgnih.gov Researchers are actively exploring the synthesis of hybrid compounds that incorporate the N-hydroxyquinoline-8-sulfonamide moiety with other bioactive fragments to create novel chemical entities with improved therapeutic potential. nih.govmdpi.com
One approach involves coupling the 8-hydroxyquinoline core with other heterocyclic systems. For instance, hybrid molecules containing a 1,2,3-triazole ring linked to the quinoline-5-sulfonamide (B3425427) core have been synthesized. nih.gov Another strategy is the development of hybrid quinoline-sulfonamide metal complexes. Two series of these complexes with Zn2+, Cu2+, Co2+, and Cd2+ have been designed and synthesized, showing promising antimicrobial activity. nih.gov
The synthesis of these hybrid molecules often involves multi-step reactions. For example, the preparation of some 8-hydroxyquinoline derivatives involves the chloromethylation of 8-HQ, followed by reactions with other chemical entities like tert-butylpiperazine-1-carboxylate and subsequent coupling with acids. nih.gov Another synthetic route involves the reaction of 8-hydroxyquinoline with ethyl 2-chloroacetate, followed by treatment with hydrazine (B178648) hydrate (B1144303) and phenyl isocyanate to form a thiourea (B124793) derivative, which is then cyclized to a triazole. nih.gov
The resulting hybrid compounds have demonstrated a broad spectrum of biological activities. For example, a hybrid of 8-hydroxyquinoline and ciprofloxacin (B1669076) has been synthesized, showcasing the potential for creating new antibacterial agents. mdpi.com Similarly, the combination of the 8-hydroxyquinoline scaffold with a triazole core has resulted in a compound with significant antifungal activity against a range of pathogens, including Candida species, dermatophytes, and Fusarium solani, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 4 µg/mL. researchgate.net
Table 1: Examples of Hybrid Molecules and Their Bioactivity
| Hybrid Moiety | Target Organism/Cell Line | Observed Activity | Reference |
| 1,2,3-Triazole | Cancer cell lines (C-32, MDA-MB-231, A549), MRSA | High activity against all three cancer lines and MRSA isolates | nih.gov |
| Metal Complexes (Zn2+, Cu2+, Co2+, Cd2+) | Staphylococcus aureus, Escherichia coli, Candida albicans | Excellent antibacterial and antifungal activity, especially the Cadmium(II) complex. nih.gov | nih.gov |
| Ciprofloxacin | Not specified | Synthesis of hybrid reported | mdpi.com |
| Triazole Core | Candida species, dermatophytes, Fusarium solani | MIC values ranging from 0.5 to 4 µg/mL | researchgate.net |
Strategies for Overcoming Antimicrobial Resistance
The rise of multidrug-resistant (MDR) pathogens is a major global health concern, necessitating the development of new antimicrobial agents. nih.gov Derivatives of 8-hydroxyquinoline, including sulfonamide-containing compounds, are being investigated as a promising strategy to combat antimicrobial resistance. acs.orgnih.gov
One key approach is the development of compounds that are effective against resistant strains. For example, acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov Specifically, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide demonstrated efficacy comparable to the antibiotics oxacillin (B1211168) and ciprofloxacin against MRSA. nih.gov
Another strategy involves the use of these compounds in combination therapy to enhance the efficacy of existing antibiotics. A new 8-hydroxyquinoline derivative, PH176, showed a synergistic effect when combined with oxacillin against three MRSA isolates. nih.gov This suggests that this compound derivatives could potentially restore the activity of older antibiotics that have become ineffective due to resistance.
Furthermore, research has focused on understanding the structure-activity relationships to design more potent agents. Studies have shown that dihalogenated 8-hydroxyquinoline derivatives exhibit high antimicrobial activity against Neisseria gonorrhoeae, including highly resistant strains. nih.gov The introduction of an N-sulfonated piperazine-1-yl unit at the C-7 position of the quinoline (B57606) ring has also been shown to improve the growth-inhibitory effect against cancer cells. researchgate.net
Table 2: Antimicrobial Activity of this compound Derivatives Against Resistant Strains
| Compound/Derivative | Resistant Strain | Key Finding | Reference |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | MRSA, VRE | Efficacy comparable to oxacillin and ciprofloxacin against MRSA. nih.gov | nih.gov |
| PH176 (an 8-hydroxyquinoline derivative) | MRSA | Synergistic effect with oxacillin against three isolates. nih.gov | nih.gov |
| Dihalogenated 8-hydroxyquinolines | Neisseria gonorrhoeae (multidrug-resistant) | High antimicrobial potency with MIC ranges as low as 0.08-0.15 µM. nih.gov | nih.gov |
Rational Design of Targeted Therapeutic Agents
Rational drug design aims to develop new medications based on a deep understanding of biological targets. The 8-hydroxyquinoline scaffold serves as a versatile platform for the rational design of targeted therapeutic agents due to its ability to be extensively modified. nih.govnih.gov
A primary strategy in the rational design of 8-hydroxyquinoline derivatives is targeting specific enzymes. These compounds are known to target metalloenzymes, including iron-containing ribonucleotide reductase, matrix metalloproteinases, and histone demethylases, which are crucial in various diseases like cancer. nih.gov By modifying the substituents on the quinoline ring, researchers can fine-tune the compound's properties to enhance its interaction with a specific enzyme. The unsubstituted phenolic group at position 8 of the quinoline is often a key structural fragment for biological activity. nih.gov
Bioisosteric replacement is another effective strategy to improve the pharmacokinetic properties of these compounds, such as solubility and membrane permeability. nih.govescholarship.org For instance, the quinoline pharmacophore can be replaced with bioisosteres like quinazoline (B50416) to modulate drug-target interactions. nih.govescholarship.org
The design of hybrid molecules, as discussed earlier, is also a form of rational design. By combining the 8-hydroxyquinoline moiety with other pharmacophores, it is possible to create multi-target agents. nih.gov For example, the synthesis of hybrids of 1,4-naphthoquinone (B94277) with the 8-hydroxyquinoline moiety is aimed at creating new anticancer agents. nih.gov
Exploration of New Metalloenzyme Inhibitors
Metalloenzymes are a significant class of drug targets, and this compound derivatives are being actively explored as inhibitors of these enzymes. nih.govescholarship.org The 8-hydroxyquinoline scaffold itself can act as a metal-binding pharmacophore (MBP), coordinating to the metal ion in the active site of metalloenzymes. nih.govescholarship.org
The sulfonamide group in these compounds plays a crucial role in their inhibitory activity. Sulfonamide-based inhibitors have a high affinity for carbonic anhydrases (CAs), a family of metalloenzymes. nih.gov The deprotonated nitrogen atom of the sulfonamide binds to the zinc ion in the active site. nih.gov However, a key challenge is achieving isoform selectivity, as many sulfonamide-based inhibitors are broad-spectrum CA inhibitors. nih.gov
Research is focused on designing novel 8-hydroxyquinoline-derived MBPs with improved properties. nih.govescholarship.org This includes making isosteric replacements in the quinoline ring and the hydroxyl group to create new scaffolds for metalloenzyme inhibitor development with potentially better physicochemical properties. nih.gov For example, 5-carboxy-8-hydroxyquinoline has been identified as a potent inhibitor of 2-oxoglutarate/Fe(II) dependent oxygenases, although it suffers from low cell permeability. nih.gov
The development of new metal-binding fragments (MBFs) is a key area of research to overcome the limitations of existing inhibitors, such as poor selectivity and unfavorable pharmacokinetic profiles. mdpi.com By characterizing the properties of known zinc-dependent metalloenzyme inhibitors, researchers are identifying new potential zinc-binding fragments that can be incorporated into the this compound scaffold. mdpi.com
Table 3: this compound Derivatives as Metalloenzyme Inhibitors
| Derivative/Scaffold | Target Metalloenzyme Family | Key Aspect of Inhibition | Reference |
| Sulfonamide-based inhibitors | Carbonic Anhydrases (CAs) | The deprotonated nitrogen of the sulfonamide binds to the active site Zn2+ ion. nih.gov | nih.gov |
| 5-carboxy-8-hydroxyquinoline | 2-oxoglutarate/Fe(II) dependent oxygenases | Potent broad-spectrum inhibitor. nih.gov | nih.gov |
| 8-hydroxyquinoline derivatives | Matrix Metalloproteinases (MMPs) | The 8-hydroxyquinoline moiety acts as a metal-binding pharmacophore. nih.gov | nih.gov |
Advanced Computational Modeling and Machine Learning in Drug Design
Advanced computational modeling and machine learning (ML) are becoming indispensable tools in the design and discovery of new drugs, including derivatives of this compound. nih.gov These methods can significantly reduce the time and cost associated with drug development by predicting the activity of molecules in silico. nih.gov
Molecular docking simulations are widely used to study the interaction between potential drug candidates and their biological targets. nih.gov For example, docking studies have been employed to examine the interaction between 1,4-naphthoquinone-8-hydroxyquinoline hybrids and the NQO1 protein, a target in cancer therapy. nih.gov
Machine learning models are being trained on large datasets from high-throughput screening to predict the antibacterial activity of new compounds. nih.gov These models can identify novel molecules with a higher probability of being active, thereby increasing the hit rate of drug discovery efforts. nih.gov For instance, an ML model trained on an antibacterial screen identified a novel compound with broad-spectrum antibacterial activity. nih.gov
In addition to predicting activity, computational methods are also used to predict the physicochemical properties and bioavailability of new compounds. nih.gov In silico analysis of reactivity descriptors and bioavailability properties can help in the selection of drug candidates with favorable profiles for oral administration. nih.gov These computational approaches, combined with experimental validation, are accelerating the development of the next generation of this compound-based therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
